{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine
Overview
Description
{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine is an organic compound featuring both benzyloxyphenyl and trifluoromethyl-imidazol groups in its structure. This particular configuration makes it an interesting subject for various scientific explorations due to its potential reactivity and applications in different fields.
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase is a key functional protein in cellular processes such as DNA replication and repair .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been shown to inhibit WRN helicase, affecting cell proliferation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to dna replication and repair, given their potential role as wrn helicase inhibitors .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine typically involves several key steps, including:
Benzyloxyphenyl Compound Synthesis: : This involves the alkylation of phenol using benzyl halides under basic conditions to yield the benzyloxyphenyl derivative.
Formation of Imidazol Derivative: : The trifluoromethyl-imidazol group is synthesized via the cyclization of appropriate precursors, often under acidic or basic conditions, sometimes requiring catalysis.
Final Coupling Reaction: : The coupling of the benzyloxyphenyl and trifluoromethyl-imidazol intermediates is typically achieved through nucleophilic substitution or other suitable coupling reactions in the presence of appropriate catalysts and solvents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors, employing optimized reaction conditions to ensure high yields and purity. High-pressure reactors and specialized catalysts might be used to facilitate the coupling steps and other critical reactions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy group, resulting in the formation of benzoquinone derivatives.
Reduction: : Reduction reactions can target the imidazol moiety, leading to the formation of less complex amine derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenyl and imidazol rings, introducing diverse functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenating agents, strong bases or acids, and sometimes organometallic reagents under controlled temperatures.
Major Products Formed
From Oxidation: : Benzoquinone derivatives.
From Reduction: : Simplified amine derivatives.
From Substitution: : Various substituted phenyl and imidazol derivatives, depending on the substituent introduced.
Scientific Research Applications
This compound finds application in several areas of scientific research:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its therapeutic potential, possibly as a precursor to pharmacologically active agents.
Industry: : Utilized in the production of specialty chemicals and advanced materials due to its unique functional groups.
Comparison with Similar Compounds
Comparison
When compared to other compounds with similar structural motifs, such as phenylmethyl-imidazol derivatives:
List of Similar Compounds
**{[4-(methoxy)phenyl]methyl}({[4-methyl-1H-imidazol-2-yl]methyl})amine
**{[4-(ethoxy)phenyl]methyl}({[4-chloro-1H-imidazol-2-yl]methyl})amine
This comprehensive outline provides a detailed exploration of {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine, covering its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds. What next?
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O/c20-19(21,22)17-11-24-18(25-17)12-23-10-14-6-8-16(9-7-14)26-13-15-4-2-1-3-5-15/h1-9,11,23H,10,12-13H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTJGYWJAGSZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=NC=C(N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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